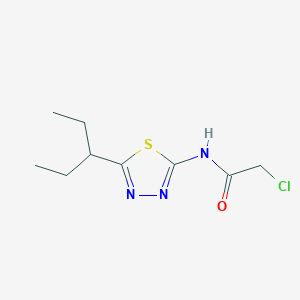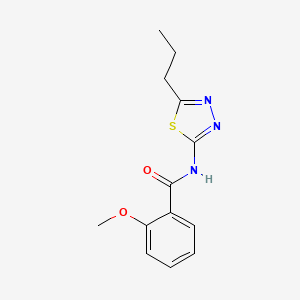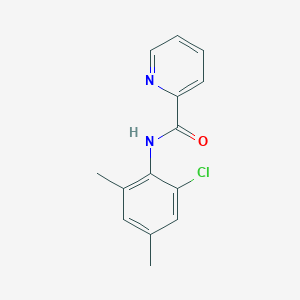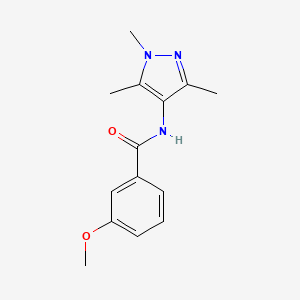![molecular formula C18H15BrN2OS B7458913 N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)
N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BMT-046353, and it belongs to the class of thiazole-based compounds. BMT-046353 has shown promising results in scientific research, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of BMT-046353 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. BMT-046353 binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BMT-046353 has been found to have several biochemical and physiological effects. Studies have shown that BMT-046353 can induce apoptosis and cell cycle arrest in cancer cells, which ultimately leads to the inhibition of cancer cell growth and proliferation. BMT-046353 has also been found to have low toxicity towards normal cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using BMT-046353 in lab experiments is its potent anti-tumor activity against various cancer cell lines. BMT-046353 has also been found to have low toxicity towards normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using BMT-046353 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of BMT-046353. One potential direction is to investigate the efficacy of BMT-046353 in combination with other anti-cancer drugs. Another potential direction is to investigate the mechanism of action of BMT-046353 in more detail, particularly with regards to its interaction with tubulin. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of BMT-046353 in vivo.
Synthesis Methods
The synthesis of BMT-046353 involves the reaction of 4-bromoaniline with 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with 2-amino-4-methylthiazole in the presence of potassium carbonate and DMF. The final product is obtained after purification using column chromatography.
Scientific Research Applications
BMT-046353 has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that BMT-046353 exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. BMT-046353 has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, BMT-046353 has been found to have low toxicity towards normal cells, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-5-3-4-6-15(11)17(22)21-18-20-16(12(2)23-18)13-7-9-14(19)10-8-13/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSDRLWZZGNHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)


![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)

![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)

![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)



